molecular formula C21H21N5O2S B251264 2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

Cat. No.: B251264
M. Wt: 407.5 g/mol
InChI Key: KDGKWYUBUNCUHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves the inhibition of various enzymes and signaling pathways that are essential for the growth and survival of cancer cells. It has been found to induce apoptosis (programmed cell death) in cancer cells, thereby preventing their proliferation and metastasis.
Biochemical and Physiological Effects:
Apart from its antitumor activity, this compound has also been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments is its potent antitumor activity against various cancer cell lines. It can be used to study the mechanisms involved in the inhibition of cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively high cost and low availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research on 2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide. One of the areas of interest is the development of novel anticancer drugs based on this compound. Further studies are needed to elucidate the precise mechanisms involved in its antitumor activity and to optimize its pharmacological properties. Additionally, the potential applications of this compound in the treatment of other diseases such as inflammation and oxidative stress-related disorders need to be explored further.

Synthesis Methods

The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves the reaction of 2-(3,5-dimethylphenoxy)acetohydrazide with 2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

The compound 2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs.

Properties

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C21H21N5O2S/c1-12-7-13(2)9-17(8-12)28-11-19(27)22-18-10-16(6-5-14(18)3)20-25-26-15(4)23-24-21(26)29-20/h5-10H,11H2,1-4H3,(H,22,27)

InChI Key

KDGKWYUBUNCUHX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC(=CC(=C4)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC(=CC(=C4)C)C

Origin of Product

United States

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